1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one is a synthetic organic compound characterized by its unique structural features The compound contains a tert-butyl(dimethyl)silyl group, an ethylsulfanyl group, and an azetidin-2-one core
Preparation Methods
The synthesis of 1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Azetidin-2-one Core: The azetidin-2-one core can be synthesized through cyclization reactions involving β-lactam intermediates. Common reagents include β-amino acids or β-lactams, which undergo cyclization under acidic or basic conditions.
Introduction of the tert-Butyl(dimethyl)silyl Group: The tert-butyl(dimethyl)silyl group is typically introduced using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.
Addition of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through nucleophilic substitution reactions using ethylthiol or ethylsulfanyl chloride. The reaction conditions may vary depending on the specific reagents used.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The azetidin-2-one core can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of β-lactam antibiotics and other pharmaceuticals.
Biology: Its unique structural features make it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: The compound’s potential as a precursor for drug development, particularly in the synthesis of β-lactam antibiotics, highlights its importance in medicinal chemistry.
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The azetidin-2-one core is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking. This inhibition disrupts cell wall integrity, leading to bacterial cell death. The tert-butyl(dimethyl)silyl and ethylsulfanyl groups may enhance the compound’s stability and bioavailability, contributing to its overall efficacy.
Comparison with Similar Compounds
1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one can be compared with other similar compounds, such as:
1-[tert-Butyl(dimethyl)silyl]-4-(methylsulfanyl)azetidin-2-one: This compound has a methylsulfanyl group instead of an ethylsulfanyl group, which may affect its reactivity and biological activity.
1-[tert-Butyl(dimethyl)silyl]-4-(phenylsulfanyl)azetidin-2-one: The presence of a phenylsulfanyl group introduces aromaticity, potentially altering the compound’s chemical properties and interactions.
1-[tert-Butyl(dimethyl)silyl]-4-(propylsulfanyl)azetidin-2-one: The propylsulfanyl group may influence the compound’s solubility and reactivity compared to the ethylsulfanyl group.
Properties
CAS No. |
76431-26-0 |
---|---|
Molecular Formula |
C11H23NOSSi |
Molecular Weight |
245.46 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]-4-ethylsulfanylazetidin-2-one |
InChI |
InChI=1S/C11H23NOSSi/c1-7-14-10-8-9(13)12(10)15(5,6)11(2,3)4/h10H,7-8H2,1-6H3 |
InChI Key |
YNCNBRGGXNVNFX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1CC(=O)N1[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.